2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The compound falls within the broader class of [1,2,4]triazolo[4,3-a]quinazolin derivatives, which are synthesized through various methods, including the cyclization of hydrazino-quinazolinones with one-carbon donors. Innovative routes have been developed to synthesize the starting materials for these compounds, leading to a variety of derivatives that could potentially exhibit non-sedative H1-antihistamines activities. These compounds are characterized by elemental analysis, IR, mass, and NMR data (Fathalla, Rayes, & Ali, 2007; El‐Hiti, 1997).
Pharmacological Investigations
A significant area of research involves evaluating the pharmacological properties of [1,2,4]triazolo[4,3-a]quinazolin derivatives as H1-antihistaminic agents. Studies have shown that these compounds, upon testing in vivo on guinea pigs, protected the animals from histamine-induced bronchospasm significantly. Notably, some derivatives were found to be more potent compared to the reference standard chlorpheniramine maleate, with minimal sedative effects, suggesting their potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2008; Alagarsamy, Solomon, & Murugan, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to intercalate dna .
Mode of Action
Similar compounds are known to interact with dna through intercalation . This interaction can disrupt the normal function of DNA and inhibit cell proliferation.
Biochemical Pathways
Dna intercalators generally affect the replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of Action
Dna intercalators, like similar compounds, can cause dna damage, inhibit dna replication and transcription, and ultimately lead to cell death .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-18-9-5-7-13-21(18)27-23(32)17-34-26-29-28-25-30(16-15-19-10-3-2-4-11-19)24(33)20-12-6-8-14-22(20)31(25)26/h2-14H,15-17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNNIYAUTRNEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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